molecular formula C16H15ClN4O2S2 B2907772 3-(2-chlorophenyl)-5-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide CAS No. 391875-20-0

3-(2-chlorophenyl)-5-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide

Cat. No.: B2907772
CAS No.: 391875-20-0
M. Wt: 394.89
InChI Key: HZYBMJBNSHNEEQ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide (CAS: 590398-68-8, molecular formula: C₁₇H₁₇ClN₄O₂S, molecular weight: 376.86 g/mol) is a heterocyclic compound featuring an isoxazole core linked to a 1,3,4-thiadiazole moiety via a carboxamide bridge . The 2-chlorophenyl substituent at the isoxazole ring and the propylthio group at the thiadiazole ring contribute to its structural uniqueness. Its synthesis typically involves coupling 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with 5-(propylthio)-1,3,4-thiadiazol-2-amine under peptide-coupling conditions (e.g., HBTU/DIEA in DMF), yielding a yellow solid with a high melting point of 241.2–244.4°C .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S2/c1-3-8-24-16-20-19-15(25-16)18-14(22)12-9(2)23-21-13(12)10-6-4-5-7-11(10)17/h4-7H,3,8H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYBMJBNSHNEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an intermediate isoxazole compound, which is then further functionalized to introduce the thiadiazole and chlorophenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, such as Cu(I) or Ru(II), and the application of microwave-assisted synthesis to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new alkyl or aryl groups .

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents (Isoxazole/Thiadiazole) Melting Point (°C) Molecular Weight (g/mol) Key Structural Features
SI51 (Target) 2-Chlorophenyl / Propylthio 241.2–244.4 376.86 Chlorine (electron-withdrawing), propylthio (lipophilic)
SI50 Ethyl / Phenyl 197.9–198.7 362.39 Ethyl (electron-donating), chromenone-linked
SI52 3-Nitrophenyl / Isopropyl-methylphenyl 181.3–182.5 407.43 Nitro (strongly electron-withdrawing), branched alkyl
6m 2-Chlorophenyl / Pyrazole-hydrazone N/A 414.85 Hydrazone moiety (potential antiviral activity)
5-Methyl-N-(thiazol-2-yl) Methyl / Thiazole N/A 209.24 Thiazole instead of thiadiazole

Key Observations:

  • Thermal Stability : The chlorophenyl group in SI51 increases melting point by ~40–60°C compared to SI50 (ethyl) and SI52 (nitrophenyl), suggesting enhanced intermolecular interactions (e.g., halogen bonding) .
  • Lipophilicity: The propylthio group in SI51 likely improves membrane permeability compared to analogs with polar groups (e.g., SI50’s chromenone or 6m’s hydrazone) .

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H16ClN3O2S
  • Molecular Weight : 335.82 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of isoxazole and thiadiazole moieties, followed by the introduction of the chlorophenyl and propylthio groups.

Anticancer Properties

Recent studies have evaluated the anticancer potential of isoxazole derivatives, including the compound . A study reported that similar isoxazole derivatives exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer) with IC50 values ranging from 15.48 to 39.80 μg/ml .

CompoundCell LineIC50 (μg/ml)
2dHeLa15.48
2eHep3B23.00
2aMCF-739.80

The mechanism of action for these compounds often involves inducing apoptosis and cell cycle arrest, particularly in the G2/M phase, which is critical for cancer treatment .

Antioxidant Activity

In addition to anticancer effects, the compound's antioxidant properties have been investigated. The antioxidant activity was measured using the DPPH assay, where lower IC50 values indicate higher activity. For example, one related compound showed an IC50 of 7.8 μg/ml compared to Trolox (a standard antioxidant) with an IC50 of 2.75 μg/ml .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival and death (e.g., Bcl-2 and Bax) .
  • Cell Cycle Arrest : It has been noted to cause cell cycle arrest at the G2/M checkpoint, which prevents cancer cells from proliferating .
  • Antioxidant Mechanism : The presence of thiadiazole in the structure enhances lipid solubility and tissue permeability, which may contribute to its antioxidant effects .

Case Studies

Several case studies have highlighted the efficacy of isoxazole derivatives in preclinical settings:

  • Breast Cancer Model : In vivo studies showed that treatment with isoxazole derivatives resulted in reduced tumor growth in xenograft models of breast cancer.
  • Cervical Cancer Treatment : Isoxazole compounds demonstrated significant reductions in tumor size and improved survival rates in animal models when combined with conventional therapies.

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